Cas no 62238-37-3 (3-Penten-1-ol, 2-methyl-)

3-Penten-1-ol, 2-methyl- structure
3-Penten-1-ol, 2-methyl- structure
Product Name:3-Penten-1-ol, 2-methyl-
CAS No:62238-37-3
MF:C6H12O
MW:100.158882141113
CID:956355
Update Time:2023-08-02

3-Penten-1-ol, 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-PENTEN-1-O1,2-METHYL
    • 2-methyl-3-penten-1-ol
    • 3-Penten-1-ol, 2-methyl-
    • ITDXMLZSEZDMFN-ONEGZZNKSA-N
    • (3E)-2-Methyl-3-penten-1-ol #
    • Inchi: 1S/C6H12O/c1-3-4-6(2)5-7/h3-4,6-7H,5H2,1-2H3/b4-3+
    • InChI Key: ITDXMLZSEZDMFN-ONEGZZNKSA-N
    • SMILES: OCC(/C=C/C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 57.2
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 0.8489 (estimate)
  • Melting Point: 22.55°C (estimate)
  • Boiling Point: 152.63°C (estimate)
  • Refractive Index: 1.4289 (estimate)
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